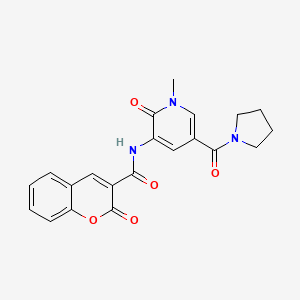
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Novel Poly(coumarin-amide)s
A study by Nechifor (2009) highlights the synthesis of a novel monomer diacid used in direct polycondensation reactions with various aromatic diamines. This process yields heteroaromatic polyamides containing photosensitive coumarin groups in the main chain. These polymers exhibit good thermal properties, amorphous nature, and film-forming capabilities, alongside significant UV-vis absorption, making them potential candidates for advanced material applications (Nechifor, 2009).
Reactions of Chromone-3-carboxamides
Kornev, Tishin, and Sosnovskikh (2019) explored reactions between chromone-3-carboxamides and cyanothioacetamide, leading to the formation of novel compounds. These reactions demonstrate the versatility of chromone derivatives in synthesizing new molecules with potential for various applications (Kornev, Tishin, & Sosnovskikh, 2019).
Antimicrobial Agents
Azab et al. (2017) conducted a study on the synthesis and pharmacological evaluation of new chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles. These compounds showed high antimicrobial activity, indicating their potential in developing new antimicrobial agents (Azab, Azab, & Elkanzi, 2017).
Synthesis of β-(о-Hydroxybenzyl)pyridines
The work by Osipov, Osyanin, and Klimochkin (2018) on the synthesis of pyridine derivatives from carbonyl-substituted chromenes through a carbo-Michael reaction, chromane ring opening, and cyclodehydration offers insights into the creation of functionalized molecules with potential utility in pharmaceuticals and materials science (Osipov, Osyanin, & Klimochkin, 2018).
Electrospray Ionization Tandem Mass Spectrometry
Ji et al. (2005) explored the electrochemical oxidation mechanisms of polyamides containing N-methylpyrrole and N-methylimidazole. Their findings enhance the understanding of electrochemical properties and reactivity of polyamides, contributing to advancements in electrochemical sensors and devices (Ji et al., 2005).
Eigenschaften
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-23-12-14(19(26)24-8-4-5-9-24)11-16(20(23)27)22-18(25)15-10-13-6-2-3-7-17(13)29-21(15)28/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBUNAMSMRNWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2662694.png)
![2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2662695.png)
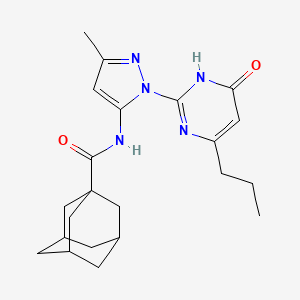
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2662698.png)

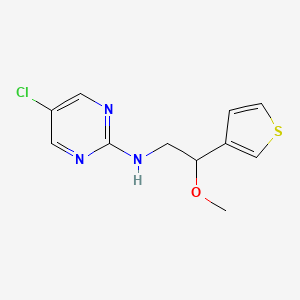
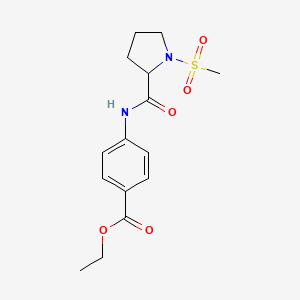
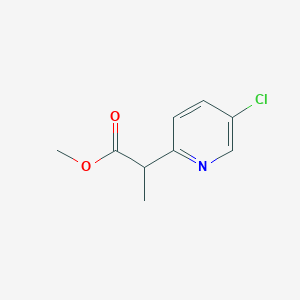
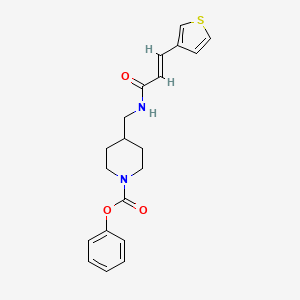
![2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2662712.png)
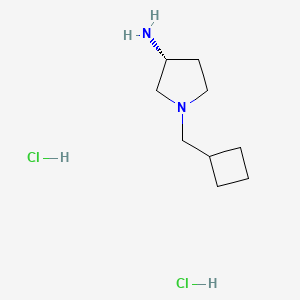
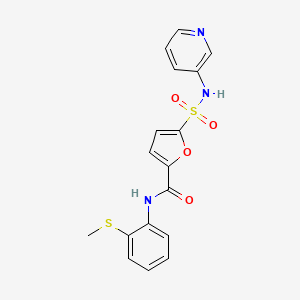
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2662715.png)
![2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine](/img/structure/B2662716.png)
